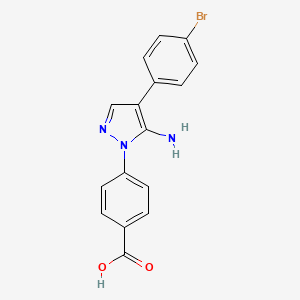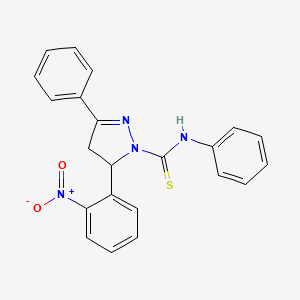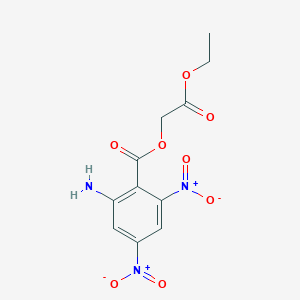
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by heterogeneous catalysts such as alumina-silica-supported manganese dioxide in aqueous conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to ensure environmentally benign and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the bromophenyl group can produce phenyl derivatives.
Scientific Research Applications
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may act as an inhibitor of certain kinases or as an antagonist of specific receptors, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-(4-bromophenyl)pyrazole: This compound shares the pyrazole core but lacks the benzoic acid moiety.
4-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.
4-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at the 5-position.
Uniqueness
The uniqueness of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the benzoic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12BrN3O2 |
|---|---|
Molecular Weight |
358.19 g/mol |
IUPAC Name |
4-[5-amino-4-(4-bromophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-5-1-10(2-6-12)14-9-19-20(15(14)18)13-7-3-11(4-8-13)16(21)22/h1-9H,18H2,(H,21,22) |
InChI Key |
GKNZQLDEDRKBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B14942919.png)
![1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942925.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942929.png)
![Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)-](/img/structure/B14942941.png)

![5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942951.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14942958.png)

![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
![6-(1H-pyrazol-1-ylmethyl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942984.png)
![4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14942990.png)

![3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol](/img/structure/B14943022.png)
